Sodium decyl sulfate

CAS No.: 142-87-0

Cat. No.: VC2279559

Molecular Formula: C10H22NaO4S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142-87-0 |

|---|---|

| Molecular Formula | C10H22NaO4S |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | sodium;decyl sulfate |

| Standard InChI | InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13); |

| Standard InChI Key | IFWQJLOEDLBVJO-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCCCCCCCOS(=O)(=O)O.[Na] |

Introduction

Chemical Identity and Structure

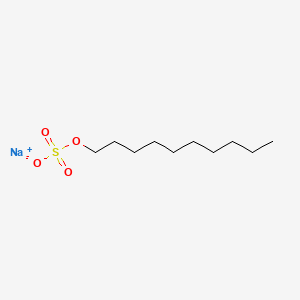

Sodium decyl sulfate (SDeS) is an organosulfate compound belonging to the alkyl sulfate family of surfactants. It consists of a straight hydrocarbon chain of ten carbon atoms (decyl group) attached to a sulfate group, with sodium serving as the counterion.

Chemical Identifiers

The precise identification of sodium decyl sulfate can be established through multiple reference parameters as outlined in Table 1.

Table 1: Chemical Identifiers of Sodium Decyl Sulfate

| Parameter | Information |

|---|---|

| CAS Number | 142-87-0 |

| Molecular Formula | C₁₀H₂₁NaO₄S |

| Molecular Weight | 260.324 g/mol |

| IUPAC Name | Sodium;decyl sulfate |

| InChI Key | XZTJQQLJJCXOLP-UHFFFAOYSA-M |

| SMILES Notation | CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

| Synonyms | Sodium n-decyl sulfate, Decyl sodium sulfate, Sodium decyl sulphate |

The molecular structure features a hydrophobic alkyl chain connected to a hydrophilic sulfate group, creating the amphiphilic properties characteristic of surfactants .

Physical Properties

The physical attributes of sodium decyl sulfate determine its behavior in various formulations and applications, as detailed in Table 2.

Table 2: Physical Properties of Sodium Decyl Sulfate

| Property | Value |

|---|---|

| Appearance | White to slightly yellow powder or crystalline powder |

| Melting Point | 192°C (literature) |

| Density | 1.209 at 20°C |

| Vapor Pressure | 0.51 Pa at 20°C |

| Solubility | Soluble in water, poorly soluble in organic solvents |

| LogP | 1.72 at 25°C |

| Storage Conditions | Hygroscopic, store at -20°C, under inert atmosphere |

| Stability | Stable; incompatible with oxidizing agents and acids |

These physical properties contribute to the compound's effectiveness as a surfactant and influence its handling requirements in laboratory and industrial settings .

Spectroscopic Characteristics

Spectroscopic data provides essential information for the identification and quality assessment of sodium decyl sulfate. The compound exhibits characteristic absorption patterns in ultraviolet spectroscopy as shown in Table 3.

Table 3: Spectral Properties of Sodium Decyl Sulfate

| Wavelength (nm) | Maximum Absorbance |

|---|---|

| 210 | 0.05 |

| 220 | 0.04 |

| 230 | 0.03 |

| 260 | 0.02 |

| 500 | 0.02 |

These spectral characteristics serve as important parameters for analytical purposes and quality control in production and research settings .

Analytical Applications

Sodium decyl sulfate has found important applications in analytical chemistry and laboratory techniques, contributing to advancements in separation science.

Chromatographic Applications

The compound has demonstrated utility in specialized chromatographic techniques:

-

Ion-pair chromatography, where it forms ion pairs with oppositely charged analytes to modify retention behavior

-

Micellar electrokinetic capillary chromatography, utilizing its micelle-forming capabilities to separate neutral compounds

These applications leverage the compound's ability to form organized structures in solution that interact differentially with various analytes.

Comparative Analysis with Sodium Dodecyl Sulfate

Sodium decyl sulfate differs from its longer-chain homolog, sodium dodecyl sulfate (SDS), in several important aspects that affect their relative performance in various applications.

Structural Comparison

The primary structural difference lies in the hydrocarbon chain length:

-

Sodium decyl sulfate: 10-carbon alkyl chain (C₁₀H₂₁)

-

Sodium dodecyl sulfate: 12-carbon alkyl chain (C₁₂H₂₅)

This two-carbon difference significantly influences the physicochemical properties and behavior of these surfactants .

Reactivity Differences

Research on the reactivity of alkyl sulfates has revealed differences in atmospheric persistence and degradation pathways. While direct comparison data is limited, studies on sodium dodecyl sulfate indicate that dodecyl sulfate decays at a rate of (4.09 ± 0.09) × 10⁻¹³ cm³ per molecule per second upon heterogeneous hydroxyl radical oxidation, with an atmospheric lifetime of approximately 19 days .

The shorter chain length of sodium decyl sulfate would likely result in different degradation kinetics and pathways, though specific comparative studies would be needed to quantify these differences.

Toxicological Considerations

Although specific toxicological data for sodium decyl sulfate is limited in the provided search results, information can be inferred from studies on related alkyl sulfates.

Ecotoxicological Profile

Research indicates that the toxicity of alkyl sulfates toward aquatic organisms varies with chain length. Toxicity to algae for alkyl sulfates generally ranges between 1 and 10 mg/L, with longer-chain homologs typically exhibiting higher toxicity due to increased lipophilicity and membrane interaction potential .

Environmental Fate

As an anionic surfactant, sodium decyl sulfate undergoes biodegradation in the environment, though the rate and pathways may differ from longer-chain homologs. The compound's water solubility and limited partition coefficient suggest potential mobility in aquatic environments, which should be considered in environmental risk assessments .

Regulatory Status

Sodium decyl sulfate appears in several regulatory frameworks, indicating its recognized use in various industrial and consumer applications.

Food Contact Materials

The compound is listed in FDA regulations under:

-

21 CFR 175.105 (Adhesives)

-

21 CFR 177.1210 (Closures with sealing gaskets for food containers)

These listings establish parameters for the compound's use in materials that may come into contact with food products .

Future Research Directions

Several areas warrant further investigation to expand the understanding and applications of sodium decyl sulfate:

-

Comparative degradation studies between sodium decyl sulfate and other chain-length homologs to establish structure-activity relationships for environmental fate

-

Exploration of potential synergistic effects when combined with other surfactants in complex formulations

-

Development of green synthesis methods to improve the sustainability profile of production processes

-

Investigation of potential applications in emerging technologies such as nanomaterial synthesis and advanced drug delivery systems

Such research would contribute to the more effective and sustainable use of this important surfactant compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume